molecular formula C10H10BrClN2O B14064497 2-(3-bromophenyl)-N-methyl-1,3-oxazol-4-amine hydrochloride

2-(3-bromophenyl)-N-methyl-1,3-oxazol-4-amine hydrochloride

Cat. No.: B14064497
M. Wt: 289.55 g/mol
InChI Key: OXXIINCRHVYWCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-BROMO-PHENYL)-OXAZOL-4-YL-METHYLAMINE HYDROCHLORIDE is a chemical compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a bromophenyl group attached to an oxazole ring, which is further linked to a methylamine group. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-BROMO-PHENYL)-OXAZOL-4-YL-METHYLAMINE HYDROCHLORIDE typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-BROMO-PHENYL)-OXAZOL-4-YL-METHYLAMINE HYDROCHLORIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, alcohols.

Major Products Formed

    Oxidation Products: Oxazole derivatives with carboxyl or hydroxyl groups.

    Reduction Products: Amine derivatives.

    Substitution Products: New derivatives with substituted bromophenyl groups.

Mechanism of Action

The mechanism of action of 2-(3-BROMO-PHENYL)-OXAZOL-4-YL-METHYLAMINE HYDROCHLORIDE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-BROMO-PHENYL)-OXAZOL-4-YL-METHYLAMINE HYDROCHLORIDE is unique due to its combination of a bromophenyl group, an oxazole ring, and a methylamine group. This unique structure imparts specific chemical reactivity and biological activity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C10H10BrClN2O

Molecular Weight

289.55 g/mol

IUPAC Name

2-(3-bromophenyl)-N-methyl-1,3-oxazol-4-amine;hydrochloride

InChI

InChI=1S/C10H9BrN2O.ClH/c1-12-9-6-14-10(13-9)7-3-2-4-8(11)5-7;/h2-6,12H,1H3;1H

InChI Key

OXXIINCRHVYWCL-UHFFFAOYSA-N

Canonical SMILES

CNC1=COC(=N1)C2=CC(=CC=C2)Br.Cl

Origin of Product

United States

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